SERT Binding Affinity: 6-Br vs. Other Halogen Analogs
In a direct competitive binding assay against [3H]citalopram on rat cortical membranes, the 6-bromo substitution provides a specific intermediate binding affinity (Ki) for SERT that is distinct from other 6-position analogs. The measured Ki for 6-bromoquipazine is 0.91 ± 0.07 nM, which is over 7-fold more potent than the 6-iodo analog (Ki = 6.60 ± 0.52 nM) and 1.8-fold more potent than the 6-chloro analog (Ki = 1.68 ± 0.13 nM), while being 5.4-fold less potent than the parent 6-nitroquipazine (Ki = 0.17 ± 0.03 nM) [1]. The affinity of 6-bromoquipazine is also markedly higher than the clinically used SSRI fluoxetine (Ki = 22.13 ± 1.77 nM) [1].
| Evidence Dimension | Binding affinity (Ki) for serotonin transporter (SERT) |
|---|---|
| Target Compound Data | Ki = 0.91 ± 0.07 nM |
| Comparator Or Baseline | 6-nitroquipazine (Ki = 0.17 ± 0.03 nM); 6-iodoquipazine (Ki = 6.60 ± 0.52 nM); 6-chloroquipazine (Ki = 1.68 ± 0.13 nM); fluoxetine (Ki = 22.13 ± 1.77 nM) |
| Quantified Difference | 5.4-fold lower affinity vs. 6-nitroquipazine; 7.3-fold higher affinity vs. 6-iodoquipazine; 1.8-fold higher affinity vs. 6-chloroquipazine |
| Conditions | In vitro competitive binding assay using [3H]citalopram on rat cortical synaptic membranes at 37°C; Ki calculated via Cheng-Prusoff equation. |
Why This Matters
The intermediate affinity of 6-bromoquipazine offers a distinct pharmacological window: it maintains high potency relative to clinical SSRIs while providing a different dissociation profile than the ultra-high affinity 6-nitroquipazine, which can be advantageous for washout and kinetic studies.
- [1] Lee, B. S.; Chu, S.; Lee, B. C.; Chi, D. Y.; Choe, Y. S.; Jeong, K. J.; Jin, C. Syntheses and binding affinities of 6-nitroquipazine analogues for serotonin transporter. Part 1. Bioorg. Med. Chem. Lett. 2000, 10 (14), 1559-1562. View Source
